奥罗波尔

科学研究应用

作用机制

奥罗波尔主要通过抑制特定酶来发挥作用。 例如,它通过与酪蛋白激酶 1 epsilon 的 ATP 结合位点结合来抑制酪蛋白激酶 1 epsilon,从而阻止下游靶标的磷酸化 . 这种抑制会影响各种细胞过程,包括脂肪生成和炎症 .

生化分析

Biochemical Properties

Orobol has been shown to interact with several enzymes and proteins. It has a remarkably higher inhibitory effect on lipid accumulation during adipogenesis in 3T3-L1 cells . Orobol showed the lowest half maximal inhibitory concentration (IC50) for Casein Kinase 1 epsilon (CK1ε), and bound to this target in an ATP-competitive manner . It also inhibits PI3K isoforms .

Cellular Effects

Orobol has significant effects on various types of cells and cellular processes. It inhibits lipid accumulation during adipogenesis in 3T3-L1 cells . The phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1, a substrate of CK1ε, was inhibited by Orobol in isobutylmethylxanthine, dexamethasone, and insulin (MDI)-induced 3T3-L1 cells . It also attenuates high fat diet-induced weight gain and lipid accumulation without affecting food intake in C57BL/6J mice .

Molecular Mechanism

Orobol exerts its effects at the molecular level through several mechanisms. It binds to CK1ε in an ATP-competitive manner . A computer modeling study revealed that Orobol may potentially dock with the ATP-binding site of CK1ε via several hydrogen bonds and van der Waals interactions .

Temporal Effects in Laboratory Settings

Orobol has shown significant temporal effects in laboratory settings. It has been observed to have more remarkable anticancer effects than genistein . Flow cytometric analysis showed more than 87% cytotoxicity in 500 µM Orobol treated cells .

Dosage Effects in Animal Models

The effects of Orobol vary with different dosages in animal models. Administration of Orobol 10 mg/kg−1 BW significantly reduced body weight by 17.3% compared to the HFD group . The autopsy results indicated that Orobol significantly reduced visceral fat mass including epididymal, retroperitoneal, and perirenal fat in the HFD-fed mice .

Metabolic Pathways

It is known to inhibit PI3K isoforms , suggesting it may be involved in the PI3K/AKT signaling pathway.

准备方法

合成路线和反应条件: 奥罗波尔可以通过使用基因工程酶对另一种异黄酮染料木黄酮进行生物转化来合成。 例如,重组枯草芽孢杆菌孢子展示酪氨酸酶已被用于将染料木黄酮转化为奥罗波尔 . 反应条件通常涉及保持最佳温度和 pH 值,以确保酶的稳定性和活性。

工业生产方法: 奥罗波尔的工业生产仍处于起步阶段。 正在探索涉及大豆发酵或使用微生物培养的方法。 使用生物反应器优化奥罗波尔的产量和纯度是一种很有前景的方法 .

化学反应分析

反应类型: 奥罗波尔经历各种化学反应,包括:

氧化: 奥罗波尔可以被氧化形成醌,醌是反应性中间体。

还原: 还原反应可以将奥罗波尔转化为其相应的二氢衍生物。

取代: 奥罗波尔可以参与取代反应,特别是在亲电试剂存在的情况下。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 通常使用卤素和磺酰氯等亲电试剂。

相似化合物的比较

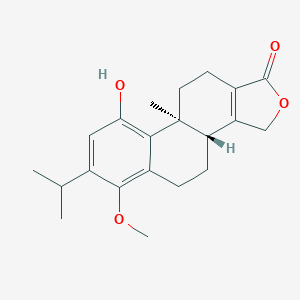

奥罗波尔在结构上类似于其他异黄酮,例如染料木黄酮、大豆黄素和睾酮素。 它在对特定激酶的强效抑制效应及其调节脂质代谢的能力方面是独特的 . 其他类似化合物包括:

染料木黄酮: 以其雌激素活性及抗癌特性而闻名。

大豆黄素: 表现出抗炎和抗氧化作用。

睾酮素: 在结构上类似于奥罗波尔,但其生物活性不同.

奥罗波尔独特的结构特征和生物活性组合使其成为各种研究领域的备受关注的化合物。

属性

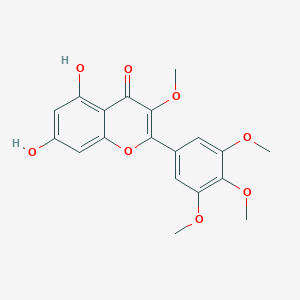

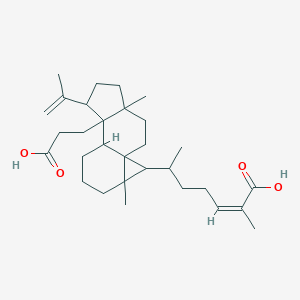

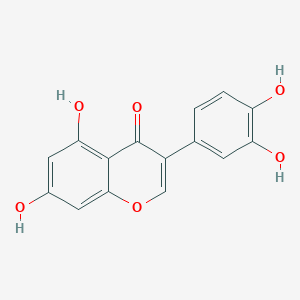

IUPAC Name |

3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYHCQBYQJQBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197380 | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-23-9 | |

| Record name | Orobol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orobol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of orobol?

A1: Orobol has been shown to interact with multiple targets, including:

- Phosphatidylinositol 4-kinase (PI4K): Orobol acts as a potent inhibitor of PI4K. [] This inhibition is thought to contribute to its anticancer activity. [, ]

- Tubulin: Orobol can modulate tubulin polymerization and isotype expression, particularly suppressing beta 4a-tubulin. []

- Inflammatory mediators: Orobol exhibits anti-inflammatory effects by downregulating the production of pro-inflammatory cytokines such as IL-1α, IL-6, IL-4, IL-13, TNF-α, and IFN-γ. [, , ]

- Enzymes involved in oxidative stress: Orobol displays antioxidant activity by scavenging free radicals [, ] and affecting the activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST). []

- Viral proteins: Orobol has demonstrated antiviral activity against Vesicular Stomatitis Virus by inhibiting viral nucleic acid synthesis and G protein glycosylation. []

Q2: How does orobol's inhibition of PI4K affect cancer cells?

A2: Inhibition of PI4K by orobol has been linked to enhanced sensitivity of ovarian cancer cells to the chemotherapeutic agent cisplatin. [, ] This suggests a potential role for orobol in overcoming drug resistance in cancer treatment.

Q3: What is the significance of orobol's interaction with tubulin?

A3: Orobol's influence on tubulin isotype expression and microtubule formation contributes to its ability to sensitize ovarian cancer cells to paclitaxel, another chemotherapeutic drug. [] By altering microtubule dynamics, orobol may enhance the efficacy of these anti-cancer agents.

Q4: What is the molecular formula and weight of orobol?

A4: Orobol has the molecular formula C15H10O6 and a molecular weight of 286.24 g/mol.

Q5: Is there spectroscopic data available for orobol?

A5: Yes, spectroscopic data including UV, IR, MS, and 1H NMR have been used to characterize and identify orobol in various studies. [, , , , , ]

Q6: Have there been computational studies on orobol?

A6: Yes, molecular docking studies have been performed with orobol to investigate its interactions with target proteins. These studies provide insights into potential binding mechanisms and aid in understanding its biological activity. [, ]

Q7: How does the structure of orobol relate to its activity?

A7: The number and position of hydroxyl groups on the isoflavone scaffold significantly influence orobol's biological activity. [, ] For example, the presence of a hydroxyl group at the 3' position contributes to its antioxidant and anti-angiogenic properties. []

Q8: What strategies can be used to enhance orobol's delivery to target tissues?

A8: Formulation into lipid nanoparticles, such as SLNs and NLCs, has shown promise for improving orobol's solubility, stability, and topical delivery to the skin. [, ] Further research is needed to explore targeted delivery strategies for other applications.

Q9: What in vitro models have been used to study orobol's effects?

A9: Orobol has been investigated in various cell lines, including human ovarian carcinoma cells (2008, 2008/C13*5.25), [, ] human keratinocytes (HaCaT), [, ] human colon cancer cells (HT-29), [] murine microglial cells (BV-2), [] and human mammary epithelial cells (MCF-10A). [] These studies have revealed its anti-inflammatory, anti-cancer, and neuroprotective properties.

Q10: Has orobol's efficacy been demonstrated in animal models?

A10: Yes, studies using NC/Nga mice, a model for atopic dermatitis, have shown that topical application of orobol can alleviate skin lesions, inflammation, and transepidermal water loss. [] Further research in other animal models is necessary to explore its therapeutic potential for various diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。